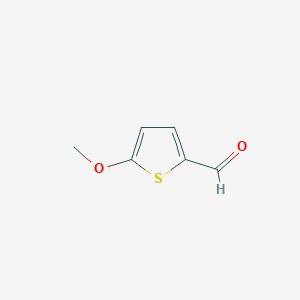

5-Methoxythiophene-2-carbaldehyde

Vue d'ensemble

Description

Synthesis Analysis

Synthetic approaches to thiophene derivatives often involve strategic functionalization to introduce specific groups, such as methoxy or aldehyde functionalities, at desired positions on the thiophene ring. The literature outlines various methods, including one-pot synthesis techniques and domino reactions, to efficiently construct thiophene derivatives with complex functionalities. For instance, the synthesis of 1-methoxycanthin-6-one demonstrates a one-pot conversion from β-carboline-1-carbaldehyde, which highlights the synthetic versatility of aldehyde precursors in constructing heterocyclic compounds (Suzuki et al., 2004).

Molecular Structure Analysis

The molecular structure of 5-Methoxythiophene-2-carbaldehyde is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, substituted with a methoxy group and an aldehyde functionality. This arrangement impacts the compound's electronic properties, making it a subject of interest for materials science. Ab initio and density functional theory (DFT) studies, such as those conducted on similar compounds, provide insights into the electronic structure, vibrational frequencies, and molecular geometry, aiding in the design of materials with desired properties (Arslan & Algül, 2007).

Chemical Reactions and Properties

Thiophene derivatives like this compound undergo a variety of chemical reactions, including electrophilic substitution, coupling reactions, and polymerization. These reactions are pivotal for further functionalization and application in synthesizing pharmaceuticals, conducting polymers, and other organic materials. For example, the Suzuki-Miyaura reactions facilitate the synthesis of arylthiophene-2-carbaldehydes, demonstrating the utility of thiophene derivatives in constructing complex molecular architectures with potential biological activity (Ali et al., 2013).

Applications De Recherche Scientifique

Formation and Transformation of Derivatives in Plant Foods : A study highlighted the formation of derivatives like 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) and its methoxymethyl and ethoxymethyl derivatives during the hydrothermal hydrolysis of plant foods. These compounds are often misidentified as phenolics and have shown antioxidant activity in certain assays (Chen et al., 2014).

Electrooxidation in Methanol : Another research focused on the electrooxidation of dimethyl- and tetramethyl-thiophene in methanol, leading to the formation of dimethoxy adducts and side-chain oxidation products. This study contributes to understanding the chemical transformations of thiophene derivatives in specific conditions (Yoshida et al., 1991).

Condensation with Tosylmethyl Isocyanide : Research on the reaction of tosylmethyl isocyanide with heteroaromatic aldehydes, including thiophene-2-carbaldehyde, led to the synthesis of substituted oxazoles. These reactions are significant for the synthesis of diverse heterocyclic compounds (Saikachi et al., 1979).

Organocatalytic Domino Reactions : The development of new organocatalytic Michael-aldol domino reactions for the formation of optically active, highly functionalized tetrahydrothiophenes is another area of interest. These compounds have potential applications in biochemistry, pharmaceutical science, and nanoscience (Brandau et al., 2006).

Synthesis of Flavonoid Compounds : A study on the synthesis of diphenyl-substituted flavonoid compounds used 2-methoxy-biphenyl-3-carbaldehyde, which is structurally related to 5-Methoxythiophene-2-carbaldehyde. These flavonoid compounds have been of interest due to their various biological activities (Matsumura et al., 1983).

Domino Reaction of Vinyl Azides : The synthesis of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde from vinyl azides represents a novel and efficient method, contributing to the eco-friendly and efficient synthesis of thiophene derivatives (Chen et al., 2014).

Safety and Hazards

5-Methoxythiophene-2-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the following hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

This compound is a derivative of thiophene, a heterocyclic compound that has been studied for its potential biological activities . .

Mode of Action

As a thiophene derivative, it may interact with biological targets in a manner similar to other thiophene compounds

Biochemical Pathways

Thiophene derivatives have been shown to interact with various biochemical pathways, but the specific pathways influenced by this compound are yet to be determined .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely BBB permeant . . These properties could influence its bioavailability and distribution within the body.

Propriétés

IUPAC Name |

5-methoxythiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c1-8-6-3-2-5(4-7)9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDZOPRKCPVWOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579885 | |

| Record name | 5-Methoxythiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35087-46-8 | |

| Record name | 5-Methoxythiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxythiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

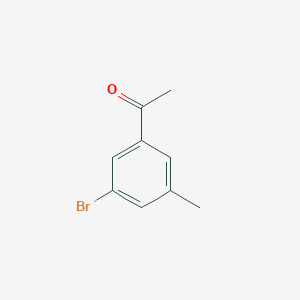

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxa-7-azaspiro[3.5]nonane](/img/structure/B58213.png)

![5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid](/img/structure/B58215.png)